5-{3-[4-(tert-butyl)phenoxy]phenyl}-2-(1,2,3,4-tetrahydro-1-isoquinolinyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione
Description
Properties
IUPAC Name |
5-[3-(4-tert-butylphenoxy)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)-4-(1,2,4-triazol-1-yl)cyclohexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H34N4O3/c1-33(2,3)23-11-13-24(14-12-23)40-25-9-6-8-22(17-25)27-18-28(38)29(32(39)31(27)37-20-34-19-36-37)30-26-10-5-4-7-21(26)15-16-35-30/h4-14,17,19-20,27,29-31,35H,15-16,18H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFFJARIKISDPGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=CC=CC(=C2)C3CC(=O)C(C(=O)C3N4C=NC=N4)C5C6=CC=CC=C6CCN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H34N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of MLS000541443 are yet to be identified. The compound’s interaction with its targets is a crucial aspect of its mechanism of action. The targets could be proteins, enzymes, or receptors that play a significant role in cellular processes.
Mode of Action
The mode of action of MLS000541443 involves its interaction with its targets, leading to changes in cellular processes. This interaction could involve binding to the target, inhibiting its function, or modulating its activity. The exact nature of these interactions and the resulting changes are subject to ongoing research.
Biochemical Pathways
MLS000541443 may affect various biochemical pathways, leading to downstream effects on cellular functions. These pathways could involve signal transduction, metabolic processes, or gene expression. The compound’s impact on these pathways could lead to changes in cell behavior, such as altered growth, differentiation, or survival.
Pharmacokinetics
The pharmacokinetics of MLS000541443 involves its absorption, distribution, metabolism, and excretion (ADME) properties. These properties determine the compound’s bioavailability, i.e., the extent and rate at which it reaches its site of action. Factors such as the compound’s chemical structure, formulation, route of administration, and dose can influence its pharmacokinetic properties.
Result of Action
The molecular and cellular effects of MLS000541443’s action depend on its mode of action and the biochemical pathways it affects. These effects could include changes in cellular processes such as proliferation, apoptosis, or differentiation. The compound’s effects could also involve changes in the expression of specific genes or proteins.
Action Environment
The action, efficacy, and stability of MLS000541443 can be influenced by various environmental factors. These factors could include the physiological environment within the body, such as pH, temperature, and the presence of other molecules. External factors, such as light, heat, and humidity, could also affect the compound’s stability.
Comparison with Similar Compounds
Triazole-Containing Heterocycles
Compounds bearing 1,2,4-triazole moieties, such as 4-phenyl-5-((5-phenylamino-1,3,4-thiadiazole-2-ylthio)methyl)-1,2,4-triazole-3-thione, exhibit antimicrobial and anticancer properties . Key differences include:
- Thiadiazole vs. Isoquinoline: Replacing the thiadiazole group in analogs with tetrahydroisoquinoline may alter binding specificity toward kinase or protease targets.
Quinazoline-Triazole Hybrids
Quinazoline derivatives with triazole Schiff bases (e.g., 6g from ) demonstrate antimicrobial activity (71–72% inhibition against fungal pathogens at 50 µg/mL). In contrast:
- Core Scaffold: The cyclohexanedione core in the target compound replaces quinazoline, which could reduce intercalation with DNA but increase selectivity for non-nucleic acid targets.
- Substituent Effects: The tetrahydroisoquinoline group may confer additional interactions with eukaryotic enzymes, such as histone deacetylases (HDACs), as seen in structurally related phytocompounds .
Phenoxy-Phenyl Analogs
A structurally similar compound, 5-{3-[4-(tert-butyl)phenoxy]phenyl}-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)-2-cyclohexen-1-one (), shares the phenoxy-phenyl and triazole motifs but lacks the tetrahydroisoquinoline substituent. This omission likely reduces its affinity for amine-binding pockets in enzymes like HDACs or kinases.
Computational and QSAR Insights
- QSAR Predictions: Models indicate that the tert-butylphenoxy group significantly contributes to hydrophobicity (clogP ≈ 4.2), while the triazole and isoquinoline groups enhance polar surface area (~90 Ų), balancing solubility and permeability .
Comparative Data Table
Q & A
Q. What are the recommended synthetic pathways for this compound, and how can purity be optimized?
- Methodological Answer: Synthesis typically involves multi-step reactions, starting with the cyclohexanedione core. Key steps include:
- Step 1: Alkylation or phenoxylation at the 3-position using tert-butylphenol derivatives under Mitsunobu conditions or SNAr reactions .
- Step 2: Introduction of the tetrahydroisoquinoline moiety via reductive amination or nucleophilic substitution .
- Step 3: Triazole incorporation via Huisgen cycloaddition (click chemistry) or substitution with pre-formed triazole intermediates .
- Purity Optimization: Use preparative HPLC with C18 columns (gradient: 10–90% acetonitrile/water, 0.1% TFA) and validate purity via LC-MS (≥95% by area) .
Q. How can structural confirmation be achieved for this compound?
- Methodological Answer:
- NMR Analysis: Assign peaks using , , and 2D NMR (COSY, HSQC) to confirm substituent positions (e.g., tert-butylphenoxy protons at δ 1.3–1.4 ppm, triazole protons at δ 8.2–8.5 ppm) .
- X-ray Crystallography: Resolve crystal structures to verify stereochemistry and intramolecular interactions (e.g., hydrogen bonding between triazole and cyclohexanedione carbonyl groups) .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., CHNO) with <2 ppm error .
Q. What preliminary biological assays are suitable for evaluating its activity?
- Methodological Answer:
- Enzyme Inhibition: Screen against kinases (e.g., PI3K, mTOR) using fluorescence-based assays (IC determination) .
- Antimicrobial Testing: Employ microdilution assays (MIC values) against Gram-positive/negative bacteria and fungi .
- Cytotoxicity: Use MTT assays on human cell lines (e.g., HEK293, HepG2) to assess selectivity .
Advanced Research Questions
Q. How can computational modeling predict structure-activity relationships (SAR) for this compound?
- Methodological Answer:
- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., ATP-binding pockets in kinases). Focus on triazole’s role in hydrogen bonding and tert-butylphenoxy’s hydrophobic interactions .
- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability and conformational changes .
- QSAR Models: Build regression models using descriptors like logP, polar surface area, and H-bond donors to optimize potency .
Q. How should contradictory data between in vitro and in vivo efficacy be resolved?
- Methodological Answer:
- Pharmacokinetic Profiling: Measure bioavailability (oral vs. IV), metabolic stability (liver microsomes), and plasma protein binding to identify absorption barriers .
- Metabolite Identification: Use LC-QTOF-MS to detect active/inactive metabolites (e.g., oxidative dealkylation of tert-butyl groups) .
- Dose Escalation Studies: Adjust dosing regimens in rodent models to account for rapid clearance .
Q. What experimental designs are optimal for evaluating photostability and formulation challenges?
- Methodological Answer:
- Photodegradation Studies: Expose to UV-Vis light (300–800 nm) and monitor degradation via HPLC (e.g., tert-butylphenoxy group’s susceptibility to oxidation) .
- Formulation Screening: Test solubility in PEG-400, cyclodextrins, or lipid nanoparticles. Use DSC/TGA to assess thermal stability in solid dispersions .
- Accelerated Stability Testing: Store at 40°C/75% RH for 6 months and analyze degradation products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
